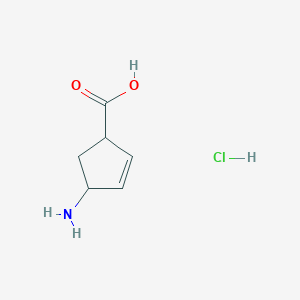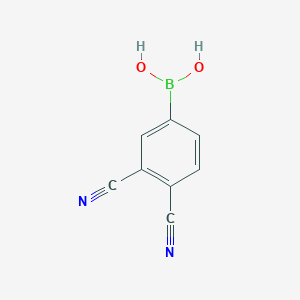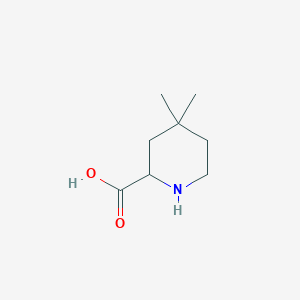
4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
Overview
Description
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1376003-60-9 . It has a molecular weight of 163.6 and is typically found in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-cyclopentene-1-carboxylic acid hydrochloride . The InChI code is 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H . This information can be used to derive the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information on specific reactions, it’s recommended to refer to scientific literature or databases dedicated to chemical reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 163.6 .Scientific Research Applications
Synthesis and Derivation
- 4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride plays a significant role in the synthesis of complex organic compounds. The synthesis of related compounds such as 1-aminocyclopent-3-ene-1-carboxylic acid is reported for their utility as valuable intermediates in organic synthesis, achieved through simple and efficient methods (Casabona & Cativiela, 2006).
Structural and Conformational Studies
- The structure and conformation of derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid have been studied for their potential in forming complexes with transition metals. These studies are crucial for understanding the chemical properties and reactivity of such compounds (Bharadwaj & Musker, 1987).
Enzymatic Resolution and Nucleoside Synthesis
- Enzymatic resolution of aminocyclopentenols, closely related to 4-aminocyclopent-2-ene-1-carboxylic acid, has been researched for the synthesis of d- and l-carbocyclic nucleosides. These studies contribute to the development of novel nucleoside analogs (Mulvihill, Gage, & Miller, 1998).
Supramolecular Chemistry
- Research into the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives has shed light on the role of compounds like 4-aminocyclopent-2-ene-1-carboxylic acid in binding with carboxylic acid derivatives, contributing to the field of supramolecular chemistry (Jin et al., 2011).
Medicinal Chemistry Applications
- In medicinal chemistry, derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid have been explored for their potential in anticancer and antiviral applications. The synthesis and computational analyses of these compounds are crucial for the development of new therapeutics (Lu, Lu, & Honek, 2017).
Esterification Methods
- The compound's derivatives have been used in studies focusing on esterification methods of carboxylic acids. These methods are essential in various chemical synthesis processes, including pharmaceuticals and fine chemicals production (Ono et al., 1978).
Bioconjugation Studies
- Studies on the mechanism of amide formation by carbodiimide in aqueous media have utilized derivatives of 4-aminocyclopent-2-ene-1-carboxylic acid. Such research is pivotal in bioconjugation techniques used in drug delivery and biomolecule labeling (Nakajima & Ikada, 1995).
Environmental Applications
- A derivative of 4-aminocyclopent-2-ene-1-carboxylic acid has been developed as an optical sensor for detecting nickel in water. This highlights its application in environmental monitoring and pollution control (Murthy et al., 2011).
Mechanism of Action
The mechanism of action of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is not specified in the sources I found. The mechanism of action of a compound generally refers to how it interacts at the molecular or cellular level, often in the context of drug action. For detailed information, it’s recommended to refer to scientific literature or databases dedicated to pharmacology .
Safety and Hazards
Future Directions
The future directions of research and applications involving 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride are not specified in the sources I found. The potential uses of a compound often depend on its physical and chemical properties, as well as the current state of research in relevant fields .
properties
IUPAC Name |
4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJHYGBXSCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione](/img/structure/B3236780.png)

![1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3236800.png)




![8-Cyclopentyl-6-(1-hydroxyethyl)-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B3236827.png)
